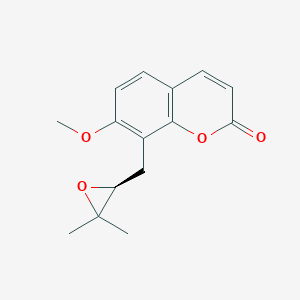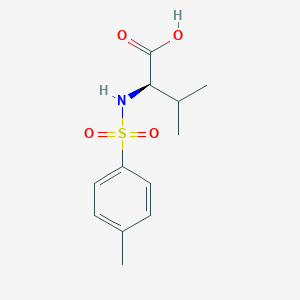
Pyridine-d5 N-oxyde
Vue d'ensemble
Description
Pyridine-d5 N-oxide is a useful research compound. Its molecular formula is C5H5NO and its molecular weight is 100.13 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine-d5 N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine-d5 N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-d5 N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de pyridines et de quinoléines C2-fonctionnalisées
Pyridine-N-oxyde-d5 est utilisé dans la synthèse de pyridines et de quinoléines C2-fonctionnalisées . Ce processus implique le traitement de N-oxydes facilement disponibles avec divers réactifs dans des conditions d'activation appropriées .
Fonctionnalisation directe C-H
Pyridine-N-oxyde-d5 joue un rôle crucial dans la fonctionnalisation directe C-H des pyridines . Malgré la nature pauvre en électrons et le pouvoir de coordination de l'azote de la pyridine, des cycles de pyridine fonctionnalisés peuvent être construits à partir de précurseurs acycliques convenablement substitués .
Activation des parties acides de Lewis des molécules
Les N-oxydes de pyridine sont une classe de bases de Lewis douces qui peuvent activer certains types de parties acides de Lewis des molécules . Cela augmente la réactivité de sa partie nucléophile envers diverses réactions avec des électrophiles .
Annulation de N-oxydes de pyridine/quinoléine C3-substitués
Ce composé est utilisé dans l'annulation de N-oxydes de pyridine/quinoléine C3-substitués . Ce processus implique la formation de nouveaux cycles par la réaction de deux molécules différentes ou de parties de la même molécule .
Fonctionnalisation en position C2-benzylique des N-oxydes de pyridine/quinoléine
Pyridine-N-oxyde-d5 est utilisé dans la fonctionnalisation en position C2-benzylique des N-oxydes de pyridine/quinoléine . Ce processus implique l'addition de groupes fonctionnels à la position C2-benzylique de ces composés<a aria-label="1: Pyridine-N-oxide-d5 is used in the functionalization at the C2-benzylic position of pyridine/quinoline N-oxides1" data-citationid="bb0c2268-c4a9-6495-a167-d028121d7ef3-30" h="ID=SERP,5015.1" href="https://hal.science/hal-03028
Mécanisme D'action
Target of Action
Pyridine-d5 N-oxide, also known as Pyridine-N-oxide-d5, is a class of mild Lewis bases . It can activate certain kinds of Lewis acidic parts of molecules , making it a versatile compound in various chemical reactions.
Mode of Action
The compound increases the reactivity of the nucleophilic part of molecules towards various reactions with electrophiles . This interaction with its targets leads to changes in the molecular structure and reactivity, enabling a variety of chemical reactions.
Biochemical Pathways
Pyridine-d5 N-oxide is involved in various oxidation reactions where they act as oxidants . It’s also used in the promotion of various racemic and enantioselective reactions . The affected pathways and their downstream effects are diverse, depending on the specific reactions and targets involved.
Result of Action
The molecular and cellular effects of Pyridine-d5 N-oxide’s action are largely dependent on the specific reactions and targets involved. As a mild Lewis base, it can facilitate various chemical reactions, leading to changes in molecular structure and reactivity .
Safety and Hazards
Orientations Futures
Pyridine N-oxide derivatives are one of the most important classes of heteroaryl moieties in the fields of analytical and medicinal chemistry . They have an entirely new mechanism of antiviral action and the capacity to retain antiviral activity against virus strains that have gained resistance to clinically used drugs .
Analyse Biochimique
Biochemical Properties
Pyridine-d5 N-oxide is known to interact with various enzymes, proteins, and other biomolecules. The biochemical activity of Pyridine-d5 N-oxide is due to complexation with the metalloporphyrins in living organisms . The properties of the chemically interesting polar N → O bond may vary due to the different substituents in the ring .
Cellular Effects
It is known that Pyridine-d5 N-oxide can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyridine-d5 N-oxide exerts its effects at the molecular level through various mechanisms. It can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles .
Temporal Effects in Laboratory Settings
It is known that Pyridine-d5 N-oxide has a unique ultrafast decay dynamics upon excitation in the near-ultraviolet range .
Metabolic Pathways
Pyridine-d5 N-oxide is involved in various metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
It is known that Pyridine-d5 N-oxide can interact with various transporters or binding proteins .
Subcellular Localization
It is known that Pyridine-d5 N-oxide can interact with various compartments or organelles .
Propriétés
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584118 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19639-76-0 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-d5 N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some key insights gained from mass spectrometry studies of Pyridine-d5 N-oxide?
A1: Mass spectrometry studies using electrospray ionization revealed interesting characteristics of Pyridine-d5 N-oxide. These studies identified various ionic species, including protonated, sodiated, and proton-bound dimers of the molecule []. Additionally, the research uncovered the presence of doubly-charged ions, specifically diprotonated tetramers of Pyridine N-oxide []. Collision-induced dissociation experiments coupled with accurate mass measurements allowed researchers to determine the elemental composition of fragment ions and propose potential dissociation pathways for Pyridine N-oxide during the electrospray process []. This information contributes to a deeper understanding of the molecule's behavior and reactivity.
Q2: How was computational chemistry employed in understanding Pyridine-d5 N-oxide?
A2: Researchers utilized computational chemistry to calculate the proton affinity of both Pyridine N-oxide and its deuterated analog, Pyridine-d5 N-oxide []. This involved determining the energy difference between the protonated and neutral forms of the molecule. Furthermore, the research mentions an ongoing investigation using ab initio calculations to determine the vibrational spectrum of both Pyridine N-oxide and Pyridine-d5 N-oxide []. These computational approaches provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
